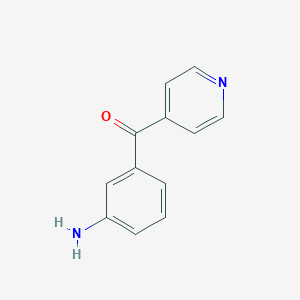

(3-Aminophenyl)(pyridin-4-yl)methanone

描述

(3-Aminophenyl)(pyridin-4-yl)methanone is an organic compound that features both an aminophenyl group and a pyridinyl group connected through a methanone bridge

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone typically involves the reaction of 3-aminobenzoyl chloride with 4-pyridylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is stirred at room temperature, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, organometallic reagents.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aminophenyl or pyridinyl derivatives.

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that (3-Aminophenyl)(pyridin-4-yl)methanone exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

This compound has shown promise in cancer research. In vitro studies have revealed that it can induce apoptosis in various cancer cell lines, leading to reduced cell viability and alterations in gene expression related to survival pathways. For example, treatment with this compound resulted in significant reductions in tumor growth in xenograft models.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific biological targets, potentially modulating pathways related to cell proliferation and apoptosis. Its ability to form reversible covalent bonds with diols enhances its selectivity towards biological targets.

Synthetic Applications

Building Block for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the synthesis of more complex molecules through methods such as Suzuki-Miyaura cross-coupling reactions.

Development of Advanced Materials

In materials science, this compound can be used to develop advanced polymers and coatings due to its chemical stability and reactivity. Its unique structure contributes to the properties of the resulting materials, enhancing their performance in industrial applications.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | Potential development of new antibiotics |

| Anticancer Effects | Induces apoptosis in cancer cells; reduces tumor growth | Candidate for chemotherapeutic agent development |

| Organic Synthesis | Serves as a building block for complex organic molecules | Useful in creating diverse chemical entities |

作用机制

The mechanism of action of (3-Aminophenyl)(pyridin-4-yl)methanone in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl and pyridinyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context .

相似化合物的比较

(4-Aminophenyl)(pyridin-4-yl)methanone: This compound has a similar structure but with the amino group positioned differently on the phenyl ring.

(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Another related compound with a pyrimidinyl group instead of an aminophenyl group.

Uniqueness: (3-Aminophenyl)(pyridin-4-yl)methanone is unique due to the specific positioning of the amino group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct biological and chemical properties compared to its analogs .

生物活性

(3-Aminophenyl)(pyridin-4-yl)methanone, also known by its chemical formula C₁₂H₁₀N₂O, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including interaction studies, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features an aminophenyl group linked to a pyridinyl moiety through a carbonyl functional group. Its molecular weight is approximately 198.22 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, primarily through its binding affinity to enzymes and receptors. The compound's ability to interact with biological targets is crucial for evaluating its therapeutic potential.

Interaction Studies

Preliminary studies have focused on the compound's binding affinity to specific enzymes and receptors. These interactions are essential for understanding the compound's pharmacological properties and potential therapeutic applications. Modifications to the structure have been shown to significantly influence these binding properties, highlighting the importance of structure-activity relationships in drug design.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is valuable to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| (4-Aminophenyl)(pyridin-3-yl)methanone | C₁₂H₁₀N₂O | Different substitution pattern on phenyl |

| (2-Aminophenyl)(pyridin-4-yl)methanone | C₁₂H₁₀N₂O | Amino group positioned at the ortho position |

| (3-Aminobenzoyl)pyridine | C₉H₈N₂O | Contains a benzoyl group instead of methanone |

These derivatives illustrate how variations in substitution patterns can affect chemical reactivity and biological activity, providing avenues for further research in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of derivatives of this compound against various biological targets:

- Protein Kinase Inhibition : A study evaluated several derivatives against a panel of protein kinases. While none exhibited potent inhibitory effects, the findings underscored the need for specific structural features to enhance activity .

- Antimicrobial Activity : Related compounds have shown varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific functional groups was linked to enhanced bioactivity .

- Anticancer Potential : Research into similar pyridine derivatives has indicated potential anticancer properties, suggesting that modifications to the core structure could yield compounds with significant therapeutic effects .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Aminophenyl)(pyridin-4-yl)methanone?

The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) and DIPEA (N,N-diisopropylethylamine) as a base achieves yields of 70–95% . The reaction typically proceeds at room temperature over 16 hours. Key steps include activating the carboxylic acid moiety and coupling with the aminophenyl group under inert conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the aromatic protons of the pyridinyl and aminophenyl groups. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), as noted in safety data sheets . Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺).

Q. How should researchers handle stability issues during storage?

The compound may degrade due to hygroscopicity or oxidation. Store under nitrogen at –20°C in amber vials to minimize light and moisture exposure. Continuous cooling is recommended to slow organic degradation, as observed in HSI-based pollution studies .

Q. What safety protocols are necessary for laboratory handling?

Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to potential irritancy. Emergency procedures include rinsing exposed areas with water and contacting institutional safety officers. Safety data sheets emphasize compliance with EHS (environmental, health, and safety) protocols .

Q. How can TLC and reflux methods optimize reaction monitoring?

Thin-layer chromatography (TLC) with UV visualization tracks reaction progress. For example, refluxing in ethanol with acetic acid as a catalyst for 6 hours ensures complete imine formation in analogous reactions . Ice-water quenching followed by filtration isolates the product.

Advanced Research Questions

Q. How can coupling reaction yields be improved using palladium catalysts?

Optimize cross-coupling reactions with 20 mol% CuI and 5 mol% Pd(PPh₃)₄ in DMF at 60°C. Arylacetylenes (1.1 equivalents) and DIEA enhance efficiency, achieving yields up to 90% for structurally similar methanones . Solvent choice (e.g., DMF vs. DCM) and temperature gradients significantly impact byproduct formation.

Q. What strategies resolve discrepancies in spectroscopic data across studies?

Cross-reference data with NIST Standard Reference Database 69 for validated spectral libraries . For crystallographic ambiguities, use single-crystal X-ray diffraction to resolve atomic positions, as demonstrated in analogous imidazolone derivatives .

Q. How can computational modeling predict the compound’s reactivity in drug-discovery applications?

Density Functional Theory (DFT) simulations model electronic interactions between the aminophenyl and pyridinyl moieties. Focus on HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Molecular docking studies assess binding affinities to biological targets (e.g., kinase inhibitors) .

Q. What experimental designs mitigate sample degradation in long-term studies?

Implement real-time cooling systems (e.g., Peltier devices) to stabilize samples during extended data collection. Control humidity and oxygen levels using gloveboxes, as organic degradation in wastewater matrices increases with temperature .

Q. How do surface adsorption properties impact environmental fate studies?

Advanced microspectroscopic imaging (e.g., AFM-IR) analyzes interactions with indoor surfaces at molecular scales. Adsorption kinetics on silica or polymer-coated surfaces reveal degradation pathways relevant to environmental interfaces .

属性

IUPAC Name |

(3-aminophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQORVTFJCCREQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488203 | |

| Record name | (3-Aminophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62246-96-2 | |

| Record name | (3-Aminophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。